
Methyl 2-isocyanatobenzoate
Overview
Description
Methyl 2-isocyanatobenzoate is an organic compound with the chemical formula C9H7NO3 . It is a colorless to slightly yellow oily liquid that is soluble in common organic solvents such as alcohols, ethers, and ketones . This compound is known for its stability at room temperature and its reactivity with alcohols and amines to form esters and urea compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanatobenzoate is typically synthesized through the esterification reaction of benzoic acid with methanol and dimethyl carbonate under the protection of nitrogen . The reaction conditions involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isocyanate group undergoes nucleophilic attack by amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively. The ester group at the 2-position enhances the electrophilicity of the isocyanate carbon, accelerating these reactions .
Reaction with Amines
-
Mechanism :
Amines attack the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate. Proton transfer yields a substituted urea .
Example :
Reaction with 2-amino-4-methoxy-6-methyl-1,3,5-triazine produces N-substituted ureas .
Reaction with Alcohols
-
Mechanism :
Alcohols react similarly, forming carbamates. The reaction is slower than with amines due to lower nucleophilicity.
Example :
Methanol reacts to form methyl carbamate derivatives under basic conditions.
Reactants | Conditions | Product | Yield | Source |
---|---|---|---|---|
This compound + ethanol | THF, 0°C, triethylamine | Ethyl carbamate derivative | 75% |
Hydrolysis
The isocyanate group hydrolyzes under acidic or basic conditions to form amines and carbon dioxide. The ester group may also hydrolyze, but this requires harsher conditions .
Acidic Hydrolysis
-
Mechanism :
Protonation of the oxygen in the isocyanate group facilitates nucleophilic attack by water, leading to carbamic acid, which decomposes to amine and CO₂ .
Example :
Hydrolysis in HCl yields 2-aminobenzoic acid derivatives.
Conditions | Products | Byproducts | Source |
---|---|---|---|
1M HCl, 60°C, 4h | 2-Aminobenzoic acid methyl ester | CO₂ |
Basic Hydrolysis
-
Mechanism :
Hydroxide ion attack produces unstable intermediates that decompose to amines and carbonate ions.
Example :
Saponification of the ester group occurs under strong basic conditions (e.g., NaOH) .
Conditions | Products | Source |
---|---|---|
2M NaOH, reflux, 2h | 2-Isocyanatobenzoic acid |
Multicomponent Reactions (MCRs)
This compound participates in MCRs, such as the Bucherer–Bergs reaction, to synthesize heterocycles like hydantoins .
Bucherer–Bergs Reaction
-
Mechanism :
Combines aldehydes/ketones, cyanide, and ammonium carbonate. The isocyanate intermediate cyclizes to form hydantoins .
Example :
Synthesis of spiroquinazolin-2-ones using Fe(III) catalysis .
Components | Catalyst | Product | Yield | Source |
---|---|---|---|---|
Aldehyde + KCN + this compound | FeCl₃ | Spiroquinazolin-2-one | 59% |
Reactivity Comparison
Electron-withdrawing groups (e.g., ester) increase isocyanate reactivity. Substituent effects are critical:
Substituent Position | Reactivity with Amines | Reaction Rate (Relative) | Source |
---|---|---|---|
2-Ester | High | 1.5× faster than alkyl | |
4-Bromo | Moderate | Similar to aryl |
Scientific Research Applications
Organic Synthesis
Methyl 2-isocyanatobenzoate serves as a crucial intermediate in the synthesis of complex organic molecules. It can be utilized in the following ways:
- Synthesis of Ureas and Carbamates : The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. This reaction is widely employed in the production of pharmaceuticals and agrochemicals .
- Building Block for Pharmaceuticals : It has been used in the synthesis of various pharmaceutical compounds, including high-affinity ligands for retinol-binding proteins. For instance, it played a role in synthesizing A1120, a non-retinoid ligand that shows potential for improving insulin sensitivity .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor potency against various cancer cell lines, including prostate cancer cells. This highlights its potential as a lead compound for developing new anticancer agents .
- Drug Development : It has been utilized in the development of novel drug candidates targeting specific biological pathways. For example, studies have shown that modifications to its structure can enhance biological activity against certain cancer types .
Material Science
This compound is also applied in material science due to its reactive isocyanate group:
- Polymer Production : It is used in the synthesis of polyurethanes and other polymers. The ability to form cross-links with polyols enables the creation of materials with desirable mechanical properties .
- Coatings and Adhesives : The compound's reactivity makes it suitable for formulating coatings and adhesives that require durable and flexible properties. Its incorporation into formulations can enhance adhesion and stability under various environmental conditions .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 2-isocyanatobenzoate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group (-N=C=O) in the compound reacts with nucleophiles to form stable products like esters and urea compounds. This reactivity is crucial for its applications in polymer synthesis and other chemical processes .
Comparison with Similar Compounds
Methyl 4-isocyanatobenzoate: Similar in structure but with the isocyanate group at the para position.
Ethyl 4-isocyanatobenzoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl 2-isocyanatobenzoate is unique due to the position of the isocyanate group at the ortho position, which influences its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in the physical and chemical properties compared to its para and meta counterparts .
Biological Activity
Methyl 2-isocyanatobenzoate (M2IB) is an organic compound with significant potential in biological applications due to its unique isocyanate functional group. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H7NO3 and is characterized by the presence of an isocyanate group (-N=C=O) attached to the benzene ring. This structure allows for various reactivity patterns, particularly with nucleophilic sites in biological molecules.
The primary mechanism of action for M2IB involves the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to:
- Enzyme Inhibition : The isocyanate group can modify active sites on enzymes, potentially inhibiting their function.
- Protein Modification : Covalent attachment to proteins can alter their structure and function, impacting cellular processes.
Antimicrobial Properties
Recent studies have indicated that M2IB exhibits antimicrobial activity against various pathogens. For instance, research has shown that compounds containing isocyanate groups can disrupt bacterial cell walls or inhibit essential enzymatic processes within microbial cells.
Anticancer Activity
M2IB's potential as an anticancer agent has been investigated, particularly its ability to induce apoptosis in cancer cells. The compound's reactivity with proteins involved in cell cycle regulation may lead to the inhibition of tumor growth.
Case Studies
- Study on Enzyme Inhibition :
- Antimicrobial Activity Evaluation :
- Protein Interaction Studies :
Comparative Analysis with Similar Compounds
The biological activity of M2IB can be compared with other related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 4-isocyanatobenzoate | Isocyanate at para position | Similar enzyme inhibition properties |
Ethyl 2-isocyanatobenzoate | Ethyl instead of methyl | Varies in solubility and reactivity |
Methyl 3-isocyanatobenzoate | Isocyanate at meta position | Different interaction profiles |
This comparison highlights how positional changes in isocyanate groups can influence biological activity and reactivity patterns.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 2-isocyanatobenzoate, and how can reaction yields be optimized?
this compound is typically synthesized via the reaction of methyl 2-aminobenzoate with phosgene or triphosgene under anhydrous conditions. Key steps include:
- Reagent selection : Triphosgene is safer than phosgene and yields comparable results. Use equimolar ratios of the amine precursor and triphosgene in dichloromethane or toluene .
- Temperature control : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the isocyanate group).
- Purification : Distillation under reduced pressure (b.p. ~267°C at 760 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) improves purity.
- Yield optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3). Typical yields range from 65–85%, depending on solvent polarity and stoichiometry .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential characterization methods include:
- FT-IR : Confirm the isocyanate group (sharp peak at ~2250–2270 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) .
- NMR :
- ¹H NMR (CDCl₃): Aromatic protons (δ 7.4–8.2 ppm), methoxy group (δ 3.9–4.1 ppm).
- ¹³C NMR : Isocyanate carbon (δ ~125 ppm), ester carbonyl (δ ~165 ppm) .
- Elemental analysis : Verify C, H, N composition (theoretical for C₉H₇NO₃: C 59.67%, H 3.89%, N 7.73%).
- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 182.1) .
Q. How should researchers assess the purity of this compound for reproducible experiments?
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect impurities (e.g., unreacted amine or hydrolysis products).
- Melting point : Confirm consistency with literature values (45–49°C) .
- Moisture sensitivity : Perform Karl Fischer titration to ensure water content <0.1% (critical due to the isocyanate’s reactivity with water) .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Keep sealed under nitrogen at 2–8°C to prevent hydrolysis.
- Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent toxic gas release .
Q. Which analytical methods are suitable for quantifying this compound in reaction mixtures?
- Reverse-phase HPLC : Use a UV detector (λ = 254 nm) with a mobile phase of acetonitrile:water (70:30). Retention time ~6.2 minutes .
- Titrimetry : React excess dibutylamine with the isocyanate, followed by back-titration with HCl to determine residual amine .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
- Kinetic studies : Monitor reaction progress via in-situ IR to track isocyanate consumption. For example, in urea formation, plot rate constants vs. catalyst concentration (e.g., DBU or triethylamine) .
- Computational modeling : Use DFT (B3LYP/6-31G*) to simulate transition states and activation energies for nucleophilic additions to the isocyanate group .
Q. What experimental designs are recommended for studying the hydrolytic stability of this compound?
-
pH-dependent hydrolysis : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Sample aliquots at intervals and analyze via HPLC to quantify degradation products (e.g., methyl 2-aminobenzoate).
pH Half-life (hours) 2 >100 7 24.5 ± 1.2 12 0.8 ± 0.1 -
Activation energy : Perform Arrhenius analysis using data from 20–50°C to predict shelf-life under storage conditions .
Q. How should researchers address contradictions in spectral data during structural confirmation?
- Cross-validation : Compare NMR/IR data with synthesized analogs (e.g., methyl 2-thiocyanatobenzoate) to distinguish isocyanate-specific signals .
- X-ray crystallography : Resolve ambiguities in molecular geometry by growing single crystals from ethanol/water mixtures .
Q. What computational approaches predict the bioactivity of this compound derivatives?
- Molecular docking : Screen derivatives against target enzymes (e.g., proteases) using AutoDock Vina. Prioritize compounds with binding energies < −7.0 kcal/mol.
- ADMET profiling : Use SwissADME to predict solubility (LogP ~2.1) and cytochrome P450 interactions .
Q. How can byproducts from this compound reactions be identified and minimized?
Properties
IUPAC Name |
methyl 2-isocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKBWNEVZUSKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334044 | |
Record name | Methyl 2-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1793-07-3 | |
Record name | Methyl 2-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-isocyanatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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